UPF-648 Sodium Salt: A Technical Guide for Researchers
UPF-648 Sodium Salt: A Technical Guide for Researchers
An In-depth Technical Guide on the Kynurenine 3-Monooxygenase Inhibitor
This technical guide provides a comprehensive overview of UPF-648 sodium salt, a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the kynurenine pathway.
Core Compound and Chemical Properties
UPF-648 is the common name for (1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic acid. It is a small molecule inhibitor of KMO, a critical enzyme in the tryptophan catabolic pathway. The sodium salt form enhances its solubility for experimental use.
| Property | Value |
| IUPAC Name | sodium;(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropanecarboxylate |
| Molecular Formula | C₁₁H₇Cl₂NaO₃ |
| Molecular Weight | 281.07 g/mol |
| CAS Number | 213400-34-1 (for the parent acid) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action and Biological Target
UPF-648 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a flavin-dependent enzyme located on the outer mitochondrial membrane. KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK), a key step in the branch of the kynurenine pathway that leads to the production of the neurotoxin quinolinic acid (QUIN).
By inhibiting KMO, UPF-648 redirects the metabolism of kynurenine towards the branch that produces kynurenic acid (KYNA), a neuroprotective antagonist of ionotropic glutamate receptors. This shift in the balance of neuroactive metabolites forms the basis of its therapeutic potential in neurodegenerative diseases.[1][2]
Structural studies have revealed that UPF-648 binds in the active site of KMO, close to the FAD cofactor.[1] This binding perturbs the local structure of the active site, preventing the productive binding of the substrate, L-kynurenine.[1]
Quantitative Biological Data
The following tables summarize the key quantitative data for UPF-648 from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | Species/Enzyme | Value | Reference |
| IC₅₀ | Human KMO | 20 nM | [1] |
| Kᵢ | Human KMO | 56.7 nM | |
| KᏧ | S. cerevisiae KMO | 137.8 ± 8 nM | |
| KMO Inhibition at 1 µM | Not specified | 81 ± 10% |
Table 2: In Vivo Effects on Kynurenine Pathway Metabolites in a Rat Model of Striatal Lesion
| Metabolite | Treatment | % Change from Control |
| 3-Hydroxykynurenine (3-HK) | 0.1 mM UPF-648 (bilateral injection) | ↓ 77% |
| Quinolinic Acid (QUIN) | 0.1 mM UPF-648 (bilateral injection) | ↓ 66% |
| Kynurenic Acid (KYNA) | 0.1 mM UPF-648 (bilateral injection) | ↑ 27% |
Data from a study involving bilateral injection of 0.1 mM UPF-648 and ³H-kynurenine in PBS into the lesioned striatum of rats.
Experimental Protocols
KMO Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of UPF-648 on KMO. The assay measures the formation of 3-hydroxykynurenine (3-HK) from L-kynurenine.
Materials:
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Recombinant human KMO
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L-kynurenine (substrate)
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NADPH (cofactor)
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UPF-648 sodium salt (inhibitor)
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Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
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HPLC system with UV or fluorescence detection
Procedure:
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Prepare a stock solution of UPF-648 sodium salt in a suitable solvent (e.g., DMSO).
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Prepare serial dilutions of UPF-648 in the assay buffer.
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In a microplate, add the recombinant KMO enzyme, NADPH, and the different concentrations of UPF-648.
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Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
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Initiate the enzymatic reaction by adding the substrate, L-kynurenine.
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Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
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Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
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Centrifuge the samples to pellet precipitated protein.
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Analyze the supernatant for the formation of 3-HK using a validated HPLC method.
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Calculate the percentage of inhibition for each concentration of UPF-648 and determine the IC₅₀ value.
In Vivo Rodent Study (General Protocol)
This protocol outlines a general procedure for evaluating the in vivo effects of UPF-648 on kynurenine pathway metabolites in rodents.
Materials:
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UPF-648 sodium salt
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Vehicle (e.g., saline or PBS)
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Rodents (e.g., rats or mice)
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Analytical equipment for metabolite quantification (e.g., LC-MS/MS)
Procedure:
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Acclimatize the animals to the housing conditions for at least one week before the experiment.
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Prepare the dosing solution of UPF-648 sodium salt in the chosen vehicle at the desired concentration.
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Administer UPF-648 or vehicle to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). A typical dose used in studies is 50 mg/kg.
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At a predetermined time point after administration, euthanize the animals and collect tissues of interest (e.g., brain, liver, plasma).
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Process the tissue samples for metabolite extraction. This typically involves homogenization followed by protein precipitation.
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Quantify the levels of kynurenine pathway metabolites (kynurenine, 3-HK, QUIN, KYNA) in the processed samples using a validated LC-MS/MS method.
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Compare the metabolite levels in the UPF-648-treated group to the vehicle-treated control group to determine the in vivo efficacy of the inhibitor.
Visualizations
Signaling Pathway
Caption: Inhibition of KMO by UPF-648 shifts the kynurenine pathway towards KYNA production.
Experimental Workflow: KMO Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of UPF-648 on KMO.
Logical Relationship: Therapeutic Rationale
Caption: The therapeutic rationale for KMO inhibition by UPF-648.
